molecular formula C7H12O4 B2535137 2-(Oxan-3-yloxy)acetic acid CAS No. 1555624-29-7

2-(Oxan-3-yloxy)acetic acid

Cat. No.: B2535137
CAS No.: 1555624-29-7
M. Wt: 160.169
InChI Key: PYLFZGBAIQDVIT-UHFFFAOYSA-N
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Description

2-(Oxan-3-yloxy)acetic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) attached to an oxan-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-3-yloxy)acetic acid can be achieved through several methods. One common approach involves the reaction of oxan-3-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of oxan-3-ol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-3-yloxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The oxan-3-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Substituted oxan-3-yloxy derivatives.

Scientific Research Applications

2-(Oxan-3-yloxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yloxy)acetic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxan-3-yloxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Acetic Acid: A simple carboxylic acid with a wide range of applications.

    Propionic Acid: Another carboxylic acid with similar properties but a different carbon chain length.

    Butyric Acid: Known for its role in various biological processes.

Uniqueness: 2-(Oxan-3-yloxy)acetic acid is unique due to the presence of the oxan-3-yloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carboxylic acids and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2-(oxan-3-yloxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-7(9)5-11-6-2-1-3-10-4-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLFZGBAIQDVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555624-29-7
Record name 2-(oxan-3-yloxy)acetic acid
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